REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH3:13][O:14][C:15](=[O:22])[C:16]([N:19]=[C:20]=[O:21])([CH3:18])[CH3:17]>>[CH3:13][O:14][C:15](=[O:22])[C:16]([CH3:18])([CH3:17])[NH:19][C:20](=[O:21])[NH:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:7]=1
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Name
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Quantity
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9.75 g
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Type
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reactant
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Smiles
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NC=1C=CC(=C(C1)C(F)(F)F)Cl
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Name
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Quantity
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7.15 g
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Type
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reactant
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Smiles
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COC(C(C)(C)N=C=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting product which was crystallized during the process
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Type
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CUSTOM
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Details
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was recrystallized from isopropanol/methylene chloride
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Type
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CUSTOM
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Details
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dried at 50° C. for 20 hours, under greatly reduced pressure
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Duration
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20 h
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Name
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Type
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product
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Smiles
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COC(C(NC(NC1=CC(=C(C=C1)Cl)C(F)(F)F)=O)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |